Bis(N,N-dibutylamine)-N,N'-disulfide-d36
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Overview
Description
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 (BDDS-d36) is a chemical compound belonging to a class of organic compounds known as disulfides. It is a commonly used reagent in organic synthesis, and has been used in a variety of scientific research applications, including biochemistry and physiology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Bis(N,N-dibutylamine)-N,N'-disulfide-d36 can be achieved through a multi-step reaction process.
Starting Materials
N,N-dibutylamine, Sulfur, Deuterium oxide
Reaction
Step 1: Dissolve N,N-dibutylamine in deuterium oxide and add sulfur to the solution., Step 2: Heat the solution to 150°C and stir for 24 hours to allow the reaction to occur., Step 3: Remove the solvent and purify the product using column chromatography with silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase., Step 4: Confirm the structure and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 has been used in a variety of scientific research applications, including biochemistry, physiology, and organic synthesis. In biochemistry, Bis(N,N-dibutylamine)-N,N'-disulfide-d36 can be used as a reagent for the preparation of peptides and proteins. In physiology, Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is used as a reagent for the preparation of lipids and glycoproteins. In organic synthesis, Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is used as a reagent for the preparation of a variety of organic compounds, including pharmaceuticals and agrochemicals.
Mechanism Of Action
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 acts as a disulfide bond-forming reagent, which means that it can form covalent bonds between two sulfur atoms. This is done by the oxidation of the sulfur atoms of the Bis(N,N-dibutylamine)-N,N'-disulfide-d36 molecule, which then form a covalent bond with the sulfur atoms of the molecule that it is reacting with.
Biochemical And Physiological Effects
The biochemical and physiological effects of Bis(N,N-dibutylamine)-N,N'-disulfide-d36 are not yet fully understood. However, it is known that Bis(N,N-dibutylamine)-N,N'-disulfide-d36 can be used to form disulfide bonds between proteins and peptides, which can affect the structure and function of the proteins and peptides. It is also known that Bis(N,N-dibutylamine)-N,N'-disulfide-d36 can be used to form disulfide bonds between lipids and glycoproteins, which can affect the structure and function of the lipids and glycoproteins.
Advantages And Limitations For Lab Experiments
The main advantage of Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is that it is a relatively inexpensive reagent, and is readily available from most chemical suppliers. Additionally, Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is easy to handle and store, and has a relatively low toxicity. The main limitation of Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is that it is not as reactive as some other disulfide bond-forming reagents, and thus may require higher temperatures and longer reaction times in order to achieve the desired results.
Future Directions
The potential future directions for Bis(N,N-dibutylamine)-N,N'-disulfide-d36 research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research could be conducted into the development of new and improved synthetic methods for the preparation of Bis(N,N-dibutylamine)-N,N'-disulfide-d36. Finally, further research could be conducted into the development of novel uses for Bis(N,N-dibutylamine)-N,N'-disulfide-d36, such as in the preparation of polymers and other materials.
properties
IUPAC Name |
N-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJQNXUWYZXFIX-NTUWNVOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SSN(CCCC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SSN(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N,N-dibutylamine)-N,N'-disulfide-d36 |
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